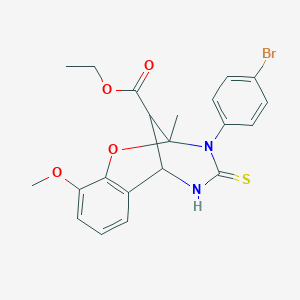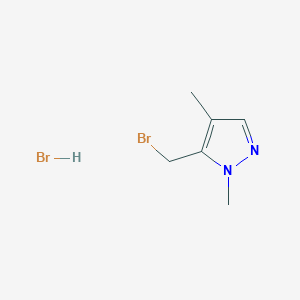
4-(Quinolin-2-yloxy)oxolan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Quinolin-2-yloxy)oxolan-3-amine is a heterocyclic compound that features a quinoline moiety linked to an oxolane ring via an amine group
作用机制
Target of Action
For instance, quinoline derivatives have been reported to exhibit antitumor activities , suggesting potential interactions with cellular targets involved in cancer progression .
Mode of Action
Quinoline-containing compounds have been reported to inhibit tumor growth through various mechanisms, such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
It’s worth noting that quinoline-based compounds have been reported to interact with the pi3k/akt/mtor pathway, a common signaling pathway involved in multiple cancers .
Pharmacokinetics
It’s mentioned that all the compounds in a series of 2-chloro n-substituted amino quinolines are predicted to satisfy the adme profile .
Result of Action
One of the compounds in a series of 2-chloro n-substituted amino quinolines, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .
Action Environment
The synthesis of quinoline-based compounds has been reported to be influenced by various factors, including the presence of transition metals, ionic liquid-mediated reactions, and ultrasound irradiation .
准备方法
The synthesis of 4-(Quinolin-2-yloxy)oxolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and oxolane derivatives.
Reaction Conditions: The quinoline derivative is reacted with an oxolane derivative under basic conditions to form the desired product. Common reagents include sodium hydride or potassium carbonate.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reaction.
化学反应分析
4-(Quinolin-2-yloxy)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where halogenated reagents replace the amine group with other functional groups.
科学研究应用
4-(Quinolin-2-yloxy)oxolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with DNA replication in cancer cells.
Industry: It is used in the development of new materials with unique electronic properties, such as organic semiconductors.
相似化合物的比较
4-(Quinolin-2-yloxy)oxolan-3-amine can be compared with other similar compounds:
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share similar structural features but differ in their biological activities.
Oxolane Derivatives: Compounds such as oxolane-2,3-dione exhibit different reactivity due to the presence of additional functional groups.
Unique Features: The combination of quinoline and oxolane moieties in this compound provides a unique scaffold for drug development, offering a balance of stability and reactivity.
属性
IUPAC Name |
4-quinolin-2-yloxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-10-7-16-8-12(10)17-13-6-5-9-3-1-2-4-11(9)15-13/h1-6,10,12H,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKMKJFGROOIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=NC3=CC=CC=C3C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2803277.png)


![N-(2,4-difluorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803281.png)



![Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate](/img/structure/B2803287.png)


![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-methylcyclopropane-1-carboxamide](/img/structure/B2803290.png)
![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803291.png)
![N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide](/img/structure/B2803295.png)

